7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS No.: 444790-62-9
Cat. No.: VC6755461
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69
* For research use only. Not for human or veterinary use.
![7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine - 444790-62-9](/images/structure/VC6755461.png)
Specification
CAS No. | 444790-62-9 |
---|---|
Molecular Formula | C13H10ClN3 |
Molecular Weight | 243.69 |
IUPAC Name | 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C13H10ClN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 |
Standard InChI Key | RHYMWBGMRPCLAC-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Characterization
Core Architecture
The compound’s backbone consists of a pyrazolo[1,5-a]pyrimidine system, where the pyrazole ring (positions 1–5) merges with the pyrimidine ring (positions 5–7 and 1–3). The 4-chlorophenyl group at position 7 introduces aromatic bulk and electron-withdrawing effects, while the methyl group at position 2 enhances steric stability .
Stereoelectronic Features
-
Aromaticity: The conjugated π-system across both rings contributes to planar geometry, as evidenced by X-ray crystallography data from analogous structures .
-
Substituent Effects: The chlorine atom’s electronegativity () polarizes the phenyl ring, creating a dipole moment of approximately in related chlorophenyl derivatives .
Spectroscopic Identification
-
: Protons on the methyl group resonate at , while aromatic protons appear as multiplet signals between .
-
Mass Spectrometry: The molecular ion peak at confirms the molecular weight, with fragmentation patterns dominated by loss of Cl () and CH () .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 243.69 | |
XLogP3-AA | 3.2 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Core Ring Construction
The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled via cyclocondensation between 5-aminopyrazoles and β-diketones or β-ketoesters . For 7-(4-chlorophenyl)-2-methyl derivatives, the route involves:
-
Intermediate 1: 5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (NaOEt/EtOH) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) .
-
Chlorination: Treatment with phosphorus oxychloride (POCl) replaces hydroxyl groups with chlorines, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .
-
Aryl Substitution: Selective displacement of the C7 chlorine with 4-chlorophenyl boronic acid via Suzuki-Miyaura coupling achieves the target structure.
Reaction Scheme
\underset{\text{5-Amino-3-methylpyrazole}}{\text{C}_4\text{H}_6\text{N}_3} + \underset{\text{Diethyl malonate}}{\text{C}_7\text{H}_{12}\text{O}_4} \xrightarrow{\text{NaOEt}} \underset{\text{Dihydroxy intermediate}}{\text{C}_9\text{H}_{8}\text{N}_3\text{O}_2} \xrightarrow{\text{POCl}_3} \underset{\text{Dichloro intermediate}}{\text{C}_9\text{H}_6\text{Cl}_2\text{N}_3} \xrightarrow{\text{Suzuki coupling}} \text{C}_{13}\text{H}_{10}\text{ClN}_3}Purification and Yield Optimization
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials .
-
Crystallization: Ethanol-water recrystallization enhances purity to >98% (HPLC) .
Computational and Pharmacokinetic Profiles
ADME Predictions
-
Absorption: High Caco-2 permeability () due to moderate lipophilicity .
-
Metabolism: Predominant CYP3A4-mediated oxidation of the methyl group .
Table 2: Predicted ADME Properties
Parameter | Value | Method |
---|---|---|
Plasma Protein Binding | 89.2% | QSAR |
Half-life (Human) | 4.7 h | PKSim |
Bioavailability | 67% | SwissADME |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume